Cas no 2228084-25-9 (2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid)

2-Amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid is a specialized non-proteinogenic amino acid derivative featuring a substituted imidazole ring. Its structural uniqueness, combining a chloro-methylimidazole moiety with a branched aliphatic chain, makes it valuable in medicinal chemistry and peptide research. The presence of both amino and carboxylic acid functional groups allows for further derivatization, enhancing its utility in drug design and biochemical studies. The chloro-substitution on the imidazole ring contributes to its reactivity, facilitating selective modifications. This compound is particularly useful in the synthesis of bioactive molecules, serving as a key intermediate in the development of enzyme inhibitors or receptor-targeting agents. Its stability under standard conditions ensures reliable handling in laboratory applications.
2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid structure
2228084-25-9 structure
Product Name:2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid
CAS No:2228084-25-9
MF:C9H14ClN3O2
MW:231.679360866547
CID:6352259
PubChem ID:165793060
Update Time:2025-05-21

2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid
    • 2228084-25-9
    • EN300-1991939
    • Inchi: 1S/C9H14ClN3O2/c1-9(2,5(11)8(14)15)6-7(10)12-4-13(6)3/h4-5H,11H2,1-3H3,(H,14,15)
    • InChI Key: BYJHOOKWUYOIBE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)(C)C(C(=O)O)N)N(C)C=N1

Computed Properties

  • Exact Mass: 231.0774544g/mol
  • Monoisotopic Mass: 231.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 81.1Ų

2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid Pricemore >>

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Additional information on 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid

2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid

The compound 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid (CAS No. 2228084-25-9) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an amino group, a substituted imidazole ring, and a butanoic acid moiety. The presence of these functional groups contributes to its versatile chemical properties and reactivity.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. The chloro-substituted imidazole ring in this compound adds an additional layer of complexity, enhancing its ability to interact with biological targets such as enzymes or receptors. This makes it a promising candidate for drug design and development.

The synthesis of 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly oxidation or reduction steps to achieve the desired stereochemistry and functionality. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for advanced chemical studies.

In terms of applications, this compound has shown potential in the field of bioorganic chemistry, where it can serve as a building block for constructing more complex molecules. Its amino group and carboxylic acid group make it amenable to peptide bond formation, which is crucial in the synthesis of peptides and proteins. Additionally, the imidazole ring is known for its ability to act as a hydrogen bond donor or acceptor, further enhancing its utility in supramolecular chemistry.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, conformational flexibility, and interaction patterns with other molecules. Such information is invaluable for predicting its behavior in different chemical environments and for designing experiments to test its properties experimentally.

The chlorine substituent on the imidazole ring introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various reactions. For instance, this substitution pattern can enhance the electrophilicity of certain positions on the ring, making it more susceptible to nucleophilic attacks during reactions such as alkylation or acylation.

In conclusion, 2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3-methylbutanoic acid (CAS No. 2228084

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